Direct Head-to-Head Comparison: EADB vs. p-Azidophenacyl Bromide in Native Cardiac SR Vesicles
In a direct head-to-head experiment within the same study under identical conditions (native sarcoplasmic reticulum vesicles from canine myocardium), ethyl 4-azidophenyl-1,4-dithiobutyrimidate (EADB) produced a distinct ~110,000-Da cross-linked species that was not observed with the non-cleavable comparator p-azidophenacyl bromide [1]. Both reagents generated dimeric phospholamban (~12 kDa), but only EADB captured the higher-order complex. The ~110,000-Da species was resistant to boiling in SDS, consistent with covalent cross-linking within the hydrophobic membrane environment, and migrated approximately 5,500 Da above the Ca2+-ATPase band [1].
| Evidence Dimension | Detection of high-molecular-weight cross-linked complex |
|---|---|
| Target Compound Data | EADB: dimer (~12 kDa) plus ~110,000-Da species |
| Comparator Or Baseline | p-Azidophenacyl bromide: only monomeric and dimeric (~12 kDa) forms |
| Quantified Difference | EADB uniquely captures a ~110 kDa complex not seen with comparator |
| Conditions | Native canine cardiac SR vesicles; UV irradiation; SDS-PAGE analysis |
Why This Matters
Procurement of EADB is essential when the scientific goal is to trap and identify higher-order or transient protein–protein interactions that non-cleavable, non-heterobifunctional probes fail to capture, enabling discovery of multi-subunit assemblies that would otherwise remain undetected.
- [1] Young EF, McKee MJ, Ferguson DG, Kranias EG, Jones LR. Structural characterization of phospholamban in cardiac sarcoplasmic reticulum membranes by cross-linking. Membr Biochem. 1989;8(2):95-106. doi:10.3109/09687688909082263 View Source
